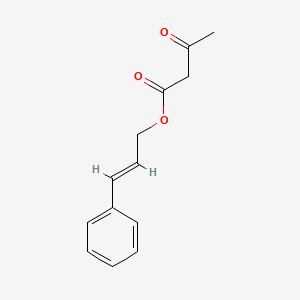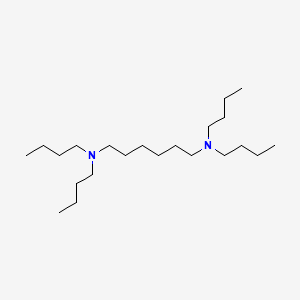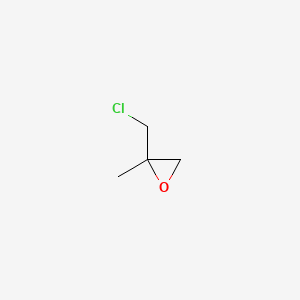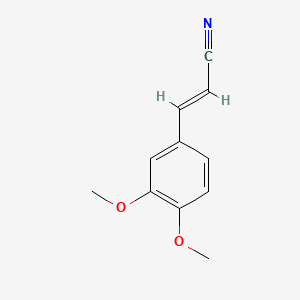
Methyl 3-nonenoate
Overview
Description
Methyl 3-nonenoate is a chemical compound that belongs to the family of esters. It is a colorless liquid with a fruity odor and is commonly used in the fragrance and flavor industry. This compound has also been found to have various scientific research applications, including its use as a pheromone in pest management and as a synthetic intermediate in organic chemistry.
Scientific Research Applications
Oxidation and Combustion Characteristics
Methyl 3-nonenoate has been studied for its oxidation and combustion characteristics, particularly in relation to biodiesel combustion. Fridlyand, Goldsborough, and Brezinsky (2015) investigated the high pressure and temperature oxidation of methyl trans-2-nonenoate and methyl trans-3-nonenoate. Their research revealed insights into the chemical kinetics of long esters and alkenes, which are crucial for understanding biodiesel combustion at engine-relevant conditions (Fridlyand, Goldsborough, & Brezinsky, 2015).
Atmospheric Chemistry
In atmospheric chemistry, this compound derivatives like methyl peroxy nitrate (CH3O2NO2) play a significant role. Nault et al. (2014) reported the first measurements of CH3O2NO2, highlighting its importance in photochemistry at low temperatures characteristic of the upper troposphere (Nault et al., 2014).
Safety Assessment in Fragrance Industry
The safety of methyl 2-nonenoate, closely related to this compound, was evaluated for its use in the fragrance industry. Api et al. (2019) assessed its genotoxicity, reproductive toxicity, and environmental safety, confirming its non-genotoxic nature and safety for use (Api et al., 2019).
Organic Synthesis
In the field of organic synthesis, the cyclization of this compound derivatives has been studied. Yamamoto et al. (1984) researched the palladium-catalyzed cyclization of methyl (R)-3-oxo-7-(methoxycarbonyloxy)-8-nonenoate, demonstrating complete retention of chirality, which is significant for the synthesis of complex organic molecules (Yamamoto et al., 1984).
Insect Attractants
Methyl (E)-6-Nonenoate, a variant of this compound, has been identified as an effective male attractant for the Mediterranean fruit fly. Ohinata et al. (1979) highlighted its potential as an alternative to conventional lures in pest control strategies (Ohinata et al., 1979).
Photocatalytic Applications
In the realm of environmental science, this compound derivatives have been used in studies involving photocatalytic degradation. Shaterian et al. (2014) synthesized LaMnO3 nanoparticles for the photocatalytic degradation of methyl orange, indicating the potential use of these compounds in wastewater treatment and environmental remediation (Shaterian et al., 2014).
Mechanism of Action
Target of Action
Methyl 3-Nonenoate is a type of fatty acid methyl ester It is known that fatty acid methyl esters can interact with various proteins and enzymes in the body, influencing their function .
Mode of Action
As a fatty acid methyl ester, it is likely that it interacts with its targets by binding to them, causing conformational changes that can affect the target’s function .
Biochemical Pathways
Fatty acid methyl esters, in general, can be involved in various biochemical pathways, including lipid metabolism and signal transduction .
Result of Action
It is known that fatty acid methyl esters can influence the function of various proteins and enzymes, which can have downstream effects on cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Biochemical Analysis
Biochemical Properties
Methyl 3-nonenoate is a fatty acid methyl ester . Fatty acid methyl esters are compounds containing a fatty acid that is esterified with a methyl group . They have the general structure RC(=O)OR’, where R=fatty aliphatic tail or organyl group and R’=methyl group
Cellular Effects
It is known to have a taste at 3-6ppm , suggesting it may interact with taste receptors on the cellular level
Molecular Mechanism
It is likely to exert its effects at the molecular level through interactions with various biomolecules due to its fatty acid methyl ester structure
Metabolic Pathways
This compound, as a fatty acid methyl ester, is likely involved in lipid metabolism
properties
| { "Design of the Synthesis Pathway": "The synthesis of Methyl 3-nonenoate can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "1-nonene", "Methanol", "Sulfuric acid", "Sodium hydroxide", "Sodium chloride", "Magnesium sulfate", "Sodium bicarbonate", "Anhydrous magnesium sulfate" ], "Reaction": [ "Step 1: 1-nonene is reacted with methanol in the presence of sulfuric acid to form methyl nonyl ether.", "Step 2: Methyl nonyl ether is then hydrolyzed with sodium hydroxide to form nonanol.", "Step 3: Nonanol is then oxidized with sodium chlorite to form nonanal.", "Step 4: Nonanal is then reacted with methyl magnesium bromide to form the corresponding alcohol.", "Step 5: The alcohol is then reacted with sulfuric acid to form the corresponding ester, which is purified by distillation.", "Step 6: The ester is then washed with sodium bicarbonate and dried over anhydrous magnesium sulfate to yield the final product, Methyl 3-nonenoate." ] } | |
CAS RN |
13481-87-3 |
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
methyl (Z)-non-3-enoate |
InChI |
InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-10(11)12-2/h7-8H,3-6,9H2,1-2H3/b8-7- |
InChI Key |
MTDCXFZGUVZRSQ-FPLPWBNLSA-N |
Isomeric SMILES |
CCCCC/C=C\CC(=O)OC |
SMILES |
CCCCCC=CCC(=O)OC |
Canonical SMILES |
CCCCCC=CCC(=O)OC |
boiling_point |
90.00 °C. @ 18.00 mm Hg |
density |
0.880-0.900 (20°) |
Other CAS RN |
13481-87-3 |
physical_description |
Liquid clear, colourless liquid |
solubility |
insoluble in water |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary focus of the research paper on Methyl 3-nonenoate?
A1: The research paper primarily focuses on evaluating the safety of this compound as a fragrance ingredient. [] It likely examines various toxicological data and exposure scenarios to determine its safety profile for its intended use in fragrances.
Q2: Does the paper provide information on the analytical methods used to characterize this compound?
A2: While the abstract doesn't specify the analytical methods used, it can be assumed that the research likely employed standard analytical techniques to characterize this compound. [] This might include techniques like Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification, as well as other methods to determine purity and composition.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-1,2,3,4,5,6,7,8-Octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline](/img/structure/B1581092.png)








![7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one](/img/structure/B1581108.png)


